molecular formula C19H19FN2O3 B2601933 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide CAS No. 955758-62-0

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2601933
CAS No.: 955758-62-0
M. Wt: 342.37
InChI Key: OQEDVLZDZNEHBN-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the acetyl and fluorophenoxy groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Attachment of the Fluorophenoxy Group: This step involves the reaction of the intermediate with 2-fluorophenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving tetrahydroisoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is not well-documented, but it is likely to interact with molecular targets similar to other tetrahydroisoquinoline derivatives. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: The core structure shared by many bioactive molecules.

    2-Fluorophenoxyacetic acid: A simpler analog with similar functional groups.

    N-acetyl derivatives: Compounds with similar acetyl groups that may exhibit comparable biological activities.

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is unique due to the combination of its tetrahydroisoquinoline core, acetyl group, and fluorophenoxy moiety

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its ability to interact with various biological targets. The presence of the 2-fluorophenoxy group enhances its pharmacological profile by influencing lipophilicity and receptor binding affinity.

Property Value
IUPAC Name This compound
Molecular Formula C18H20FN3O3
Molecular Weight 345.37 g/mol
CAS Number 955672-40-9

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • HepG2 (hepatocellular carcinoma) : IC50 = 0.56 ± 0.01 µM
  • MCF7 (breast cancer) : IC50 = 13.73 ± 2.32 µM
  • A549 (lung cancer) : IC50 = 6.6 ± 0.6 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related pathways .

Neurological Effects

The compound has also been studied for its potential neuroprotective effects. It acts as a partial agonist at serotonin receptors and has shown promise in models of neurodegeneration. For instance:

  • 5-HT1A Receptor Agonism : Exhibits partial agonistic properties which may contribute to anxiolytic effects.
  • Histamine H3 Receptor Antagonism : Inhibits receptor-mediated cAMP accumulation, indicating potential in treating cognitive disorders .

The biological activity of this compound is mediated through various mechanisms:

  • Receptor Interactions : Binding to serotonin and histamine receptors modulates neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptotic Pathways : Induces apoptosis through intrinsic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic signals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on HepG2 Cells : Demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like Etoposide .
  • Neuroprotective Study : In a rat model of NMDA-induced neurotoxicity, the compound reduced neurodegeneration markers significantly compared to control groups .
  • Pharmacological Profiling : A comprehensive study reported that derivatives of this compound exhibit varied affinities for different receptors, emphasizing the role of the phenoxy group in enhancing biological activity .

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13(23)22-9-8-14-6-7-16(10-15(14)11-22)21-19(24)12-25-18-5-3-2-4-17(18)20/h2-7,10H,8-9,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDVLZDZNEHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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